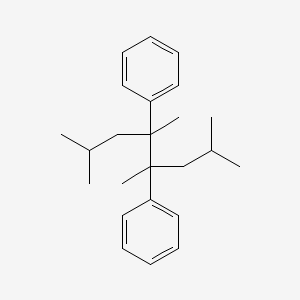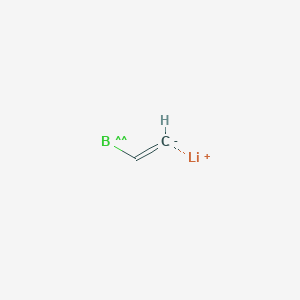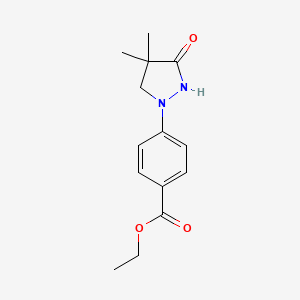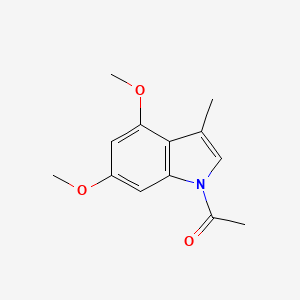![molecular formula C13H11IO2S B14217327 1-[(Benzenesulfonyl)methyl]-3-iodobenzene CAS No. 832744-17-9](/img/structure/B14217327.png)
1-[(Benzenesulfonyl)methyl]-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzenesulfonyl)methyl]-3-iodobenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to an iodine atom on the benzene ring
Vorbereitungsmethoden
The synthesis of 1-[(Benzenesulfonyl)methyl]-3-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and 3-iodotoluene as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Synthetic Route: The benzenesulfonyl chloride reacts with 3-iodotoluene in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-[(Benzenesulfonyl)methyl]-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically requires a palladium catalyst and a base in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds, while substitution reactions with amines yield sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-[(Benzenesulfonyl)methyl]-3-iodobenzene has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-3-iodobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, depending on its specific application.
Pathways Involved: The pathways involved in its mechanism of action vary based on the target molecule. For instance, it may interfere with signal transduction pathways or metabolic pathways in cells.
Vergleich Mit ähnlichen Verbindungen
1-[(Benzenesulfonyl)methyl]-3-iodobenzene can be compared with other similar compounds to highlight its uniqueness:
Benzenesulfonic Acid: Unlike benzenesulfonic acid, which is a simple sulfonic acid, this compound contains an iodine atom and a methyl group, making it more versatile in organic synthesis.
Benzenesulfonyl Chloride: While benzenesulfonyl chloride is primarily used as a reagent for sulfonamide synthesis, this compound can participate in a broader range of reactions, including coupling and substitution reactions.
Eigenschaften
CAS-Nummer |
832744-17-9 |
|---|---|
Molekularformel |
C13H11IO2S |
Molekulargewicht |
358.20 g/mol |
IUPAC-Name |
1-(benzenesulfonylmethyl)-3-iodobenzene |
InChI |
InChI=1S/C13H11IO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10H2 |
InChI-Schlüssel |
RLBZWPXHLTVNDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)

methanone](/img/structure/B14217294.png)



![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)
